4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile
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Overview
Description
4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-benzylpiperidine with quinoline-3-carbonitrile under specific reaction conditions. The reaction is often carried out in the presence of a suitable solvent such as tetrahydrofuran and a base like sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives .
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
4-Benzylpiperidine: Shares the piperidine moiety but lacks the quinoline ring.
Quinoline-3-carbonitrile: Shares the quinoline ring but lacks the piperidine moiety
Uniqueness
4-(4-Benzylpiperidin-1-yl)quinoline-3-carbonitrile is unique due to its combined structure of quinoline and piperidine moieties, which may confer distinct biological activities and chemical properties. This combination allows for a broader range of applications and potential therapeutic uses .
Properties
Molecular Formula |
C22H21N3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H21N3/c23-15-19-16-24-21-9-5-4-8-20(21)22(19)25-12-10-18(11-13-25)14-17-6-2-1-3-7-17/h1-9,16,18H,10-14H2 |
InChI Key |
NIIAYUHQUBZCTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)C#N |
Origin of Product |
United States |
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